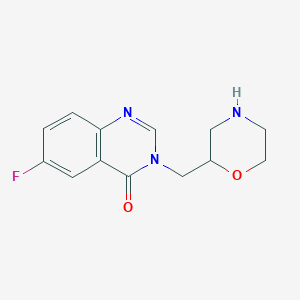![molecular formula C21H20ClNO3 B6089142 2-{[(5-chloro-2-phenoxyphenyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B6089142.png)
2-{[(5-chloro-2-phenoxyphenyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[(5-chloro-2-phenoxyphenyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione, also known as Clomazone, is a widely used herbicide that belongs to the family of cyclohexanedione herbicides. It is used to control broadleaf and grassy weeds in a variety of crops, including soybean, cotton, maize, and rice. Clomazone was first introduced in the market in the 1980s and has since become a popular herbicide due to its effectiveness and low toxicity.
Mecanismo De Acción
2-{[(5-chloro-2-phenoxyphenyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione works by inhibiting the biosynthesis of carotenoids in plants. Carotenoids are essential pigments that are required for photosynthesis and protect plants from oxidative damage. By inhibiting the biosynthesis of carotenoids, 2-{[(5-chloro-2-phenoxyphenyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione disrupts the normal functioning of the plant, leading to its death.
Biochemical and Physiological Effects:
2-{[(5-chloro-2-phenoxyphenyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione has been found to have no significant effect on the growth and development of crops, including soybean, cotton, and maize. It has also been found to have no effect on the yield and quality of crops. However, research has shown that 2-{[(5-chloro-2-phenoxyphenyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione can cause changes in the biochemical and physiological processes of plants, including the accumulation of reactive oxygen species and the disruption of membrane integrity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-{[(5-chloro-2-phenoxyphenyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione in lab experiments include its high efficacy in controlling weeds, its low toxicity to mammals, birds, and aquatic organisms, and its low impact on crop growth and development. However, the limitations of using 2-{[(5-chloro-2-phenoxyphenyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione in lab experiments include its potential to cause changes in the biochemical and physiological processes of plants, which may affect the results of the experiments.
Direcciones Futuras
There are several future directions for the research on 2-{[(5-chloro-2-phenoxyphenyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione. One area of research is the development of new formulations of 2-{[(5-chloro-2-phenoxyphenyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione that are more effective in controlling weeds and have a lower impact on the environment. Another area of research is the study of the molecular mechanisms underlying the herbicidal activity of 2-{[(5-chloro-2-phenoxyphenyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione, which may lead to the development of new herbicides with similar modes of action. Lastly, the long-term effects of 2-{[(5-chloro-2-phenoxyphenyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione on the environment and human health need to be further investigated to ensure its safe and sustainable use.
Métodos De Síntesis
The synthesis of 2-{[(5-chloro-2-phenoxyphenyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione involves several steps, starting with the reaction of 2-chloro-5-nitrophenol with phenol to form 2-chloro-5-phenoxyphenol. This intermediate is then reacted with chloroacetyl chloride to form 2-chloro-5-phenoxyphenyl chloroacetate. The final step involves the reaction of 2-chloro-5-phenoxyphenyl chloroacetate with 5,5-dimethyl-1,3-cyclohexanedione in the presence of a base to form 2-{[(5-chloro-2-phenoxyphenyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione.
Aplicaciones Científicas De Investigación
2-{[(5-chloro-2-phenoxyphenyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione has been extensively studied for its herbicidal properties and its effects on crops and the environment. Research has shown that 2-{[(5-chloro-2-phenoxyphenyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione is effective in controlling a wide range of weeds, including those that are resistant to other herbicides. It has also been found to have a low toxicity to mammals, birds, and aquatic organisms, making it a safer option for weed control.
Propiedades
IUPAC Name |
2-[(5-chloro-2-phenoxyphenyl)iminomethyl]-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClNO3/c1-21(2)11-18(24)16(19(25)12-21)13-23-17-10-14(22)8-9-20(17)26-15-6-4-3-5-7-15/h3-10,13,24H,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFOOCYFQUCKOEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=C(C(=O)C1)C=NC2=C(C=CC(=C2)Cl)OC3=CC=CC=C3)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(5-Chloro-2-phenoxyphenyl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{3-[acetyl(methyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B6089059.png)
![N-(4-methoxyphenyl)-3-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]thio}propanamide](/img/structure/B6089061.png)
![4-{3-chloro-5-methoxy-4-[(2-methyl-2-propen-1-yl)oxy]benzylidene}-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B6089069.png)
![4-{6-[4-(2-ethylbutanoyl)-1-piperazinyl]-4-pyrimidinyl}morpholine](/img/structure/B6089071.png)
![N-[2-(dimethylamino)ethyl]-N-{[1-(2-methoxybenzyl)-3-piperidinyl]methyl}-5-methyl-2-thiophenecarboxamide](/img/structure/B6089080.png)
![N-(3,4-difluorophenyl)-1-[(dimethylamino)sulfonyl]-3-piperidinecarboxamide](/img/structure/B6089095.png)
![6-[(4,6-dimethyl-2-pyrimidinyl)amino]-3,4,9,9a-tetrahydro-2H-pyrazino[1,2-c]pyrimidine-1,8-dione](/img/structure/B6089099.png)
![1-(3-fluorobenzyl)-4-{[(6-methyl-1,3-benzodioxol-5-yl)methyl]amino}-2-pyrrolidinone](/img/structure/B6089100.png)
![5-amino-3-(3-methoxyphenyl)-12-methyl-12-azatricyclo[7.2.1.0~2,7~]dodeca-5,7-diene-4,4,6-tricarbonitrile](/img/structure/B6089110.png)
![2-(4-{[2-(dimethylamino)-1,3-thiazol-5-yl]methyl}-1-isopropyl-2-piperazinyl)ethanol](/img/structure/B6089124.png)

![2-(4-methoxybenzyl)-4-[(2-propyl-5-pyrimidinyl)methyl]morpholine](/img/structure/B6089132.png)
![4-methoxy-2-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol](/img/structure/B6089133.png)
![(4-{[5-anilino-4-(ethoxycarbonyl)-3-oxo-2(3H)-thienylidene]methyl}-2-ethoxyphenoxy)acetic acid](/img/structure/B6089137.png)